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Guanylyl-(3'-5')-guanosine

RNase T1 substrate specificity enzyme kinetics dinucleoside monophosphate cleavage

Researchers characterizing ribonucleases or studying guanine supramolecular assembly require a rigorously defined 3'→5'-linked GpG - the 2'→5' isomer is a non-hydrolysable inhibitor. This dinucleoside monophosphate serves as a bona fide RNase T1 substrate and a minimal G-tetrad building block with strict cation-dependent self-association. - Authentic 3'→5' phosphodiester linkage - enzymatically cleavable, unlike the inhibitory 2'→5' isomer. - K+-driven self-assembly into stacked G-tetrads enables chiral nematic liquid crystalline phase formation for NMR alignment. - Serves as precursor scaffold for pGpG, the authentic product inhibitor in c-di-GMP PDE assays.

Molecular Formula C20H25N10O12P
Molecular Weight 628.4 g/mol
CAS No. 3353-33-1
Cat. No. B13829289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylyl-(3'-5')-guanosine
CAS3353-33-1
Molecular FormulaC20H25N10O12P
Molecular Weight628.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
InChIKeyMNXLMHSUERRXOE-MHARETSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanylyl-(3′-5′)-guanosine (GpG, CAS 3353-33-1): A Defined 3′→5′ Guanylyl Dinucleoside Monophosphate for Specialized Biochemical and Structural Biology Procurement


Guanylyl-(3′-5′)-guanosine (GpG) is a ribodinucleoside monophosphate composed of two guanosine residues linked by a canonical 3′→5′ phosphodiester bond, with a molecular formula of C₂₀H₂₅N₁₀O₁₂P and molecular weight of 628.4 g·mol⁻¹ [1]. It belongs to the GpN family of dinucleoside monophosphates and serves as a minimal RNA structural model as well as a defined substrate for guanylate-specific ribonucleases [2]. Unlike its 2′→5′-linked positional isomer (2′,5′-GpG), which functions as a specific enzyme inhibitor, the natural 3′→5′ linkage in GpG renders it a bona fide enzymatic substrate, and its dual guanine bases confer unique cation-dependent self-association and metal-ion coordination properties that are absent in mixed-base or pyrimidine-only dinucleotides [3][4].

Why Generic Substitution of Guanylyl-(3′-5′)-guanosine (CAS 3353-33-1) with Other Dinucleotides or Linkage Isomers Fails


GpG cannot be freely substituted by in-class dinucleotides because a single atom-level change—namely, the regiochemistry of the phosphodiester linkage or the nucleobase identity—produces a functionally distinct molecule. The 2′→5′-linked isomer (2′,5′-GpG) is a tight-binding, non-hydrolysable inhibitor of RNase T1, whereas the 3′→5′-linked GpG is a hydrolytically competent substrate; this functional dichotomy is rooted in differential hydrogen-bonding contacts at the catalytic center [1]. Substituting one guanine for adenine (GpA) or a pyrimidine (GpC, GpU) alters the Vmax rank order in RNase T1 cleavage assays by up to several-fold [2]. Moreover, only guanine-rich dinucleotides such as GpG undergo cation-programmed self-assembly into stacked G-tetrad architectures; mixed-base dinucleotides (e.g., GpC, CpG, ApG) exhibit markedly weaker or absent aggregation under equivalent conditions [3]. These differences mean that procurement of the exact compound—not a generic dinucleotide—is essential for experiments where phosphodiester linkage geometry, enzymatic susceptibility, or guanine-driven supramolecular behavior is the parameter under investigation.

Product-Specific Quantitative Evidence Guide for Guanylyl-(3′-5′)-guanosine (CAS 3353-33-1): Head-to-Head Comparator Data


RNase T1 Vmax Ranking: GpG Occupies a Defined Intermediate Position Among GpN Dinucleoside Phosphate Substrates

In a direct head-to-head comparison of all four GpN dinucleoside phosphates as substrates for RNase T1 at pH 7.5, GpG exhibits an intermediate Vmax that falls between GpC (fastest) and GpA/GpU (slowest). The experimentally determined Vmax rank order is GpC > GpG > GpA > GpU, while Km values for all four substrates remain within a similar order of magnitude [1]. This quantitative profile distinguishes GpG from both faster-cleaved GpC and slower-cleaved GpA and GpU, establishing a defined, reproducible kinetic fingerprint that a generic 'guanosine-containing dinucleotide' cannot reproduce.

RNase T1 substrate specificity enzyme kinetics dinucleoside monophosphate cleavage

Functional Dichotomy: 3′→5′-GpG Is a Hydrolytically Competent Substrate Whereas 2′→5′-GpG Is a Specific RNase T1 Inhibitor

X-ray crystallographic analysis at 1.8 Å resolution reveals that 2′,5′-GpG binds to the RNase T1 active site as a specific inhibitor with its 3′-terminal guanine forming no hydrogen bonds with the enzyme, resulting in 2-fold conformational disorder of the inhibitor [1]. In contrast, the natural 3′→5′-GpG was used to build a plausible enzyme-substrate complex model in which both the 5′-guanine (recognition site) and the 3′-proximal guanine (subsite) make productive contacts, consistent with its function as a bona fide substrate [2]. The root-mean-square deviation between the RNase T1/2′,5′-GpG and RNase T1/2′-GMP complexes is only 0.73 Å for equivalent protein atoms, confirming that the inhibitor binds without inducing major conformational changes—yet the altered phosphate geometry prevents catalysis [1]. This is the most definitive differentiation: the same dinucleotide sequence (GpG) yields opposite functional outcomes depending solely on 3′→5′ versus 2′→5′ linkage.

phosphodiester linkage isomerism RNase T1 inhibitor enzyme-substrate recognition

Cation-Dependent Self-Association Hierarchy: K⁺ ≫ Na⁺ > Li⁺ > TMA⁺ for GpG Aggregate Formation in Aqueous Solution

A systematic NMR and FTIR investigation of GpG salts with tetramethylammonium (TMA⁺), Li⁺, Na⁺, and K⁺ counterions revealed a strict cation-dependent hierarchy for inducing self-association: TMA⁺ < Li⁺ < Na⁺ < K⁺, where TMA⁺ exerts only a weakly promoting effect and K⁺ drives very strong aggregation [1]. A ¹H NMR titration of TMA-GpG with KCl determined a stoichiometry of 2 GpG per K⁺ in the assembled species, and three discrete aggregate size classes were identified: (a) small aggregates in fast NMR exchange, (b) intermediate-sized aggregates in slow exchange, and (c) very large aggregates observable only by FTIR [1]. Mixed-base dinucleotides such as GpC and CpG do not exhibit this pronounced cation-dependent aggregation behavior under comparable conditions [2], making GpG uniquely suited as a minimal model for studying guanine-quartet and G-quadruplex formation.

guanosine self-assembly G-tetrad formation cation-programmed aggregation

Thermal Stability of d(GpG) Supramolecular Aggregates: A 20 °C Tm Difference Between K⁺ (42 °C) and Na⁺ (22 °C) Forms

The 2′-deoxy analog d(GpG) forms extremely large supramolecular assemblies in aqueous solution in the presence of Na⁺ or K⁺ ions, with a pronounced cation-dependent thermal stability. Using a two-state model, the melting temperature (Tm) determined by ¹H NMR is 22 °C for Na[d(GpG)] and 42 °C for K[d(GpG)]—a 20 °C difference attributable to the stronger stabilization of G-tetrad structures by K⁺ [1]. At 2 °C, the NMR signal intensity loss is approximately 85% for Na[d(GpG)] and 88% for K[d(GpG)] at 24 °C; for K[d(GpG)] at 2 °C, no observable NMR signal remains. Incremental addition of KCl to 8 mM Na[d(GpG)] at a 1:1 mole ratio at 25 °C produces a total intensity loss of 98%, demonstrating that even trace K⁺ contamination can dramatically shift the aggregation equilibrium [1]. Although the ribonucleotide GpG exhibits similar cation-dependent aggregation trends, the deoxy analog provides well-defined Tm benchmarks that contextualize the ribo form's behavior.

deoxyguanosine self-assembly thermal melting G-tetrad supramolecular chemistry

Metal-Ion Coordination Site Preference: N7 of the 5′-Guanine Is the Dominant Binding Locus in GpG, with Mg²⁺ Binding Predominantly in an Outer-Sphere Mode

Potentiometric pH titrations of GpG (25 °C, I = 0.1 M NaNO₃) established that the N7 site of the 5′-guanine unit is more basic than that of the 3′-guanine, and the (N1)⁻ sites follow the same trend [1]. Stability constants for 1:1 M²⁺:GpG complexes reveal that metal-ion binding occurs predominantly in a mono-site fashion at N7 of the 5′-G, which is also favorably positioned for electrostatic interaction with the negatively charged phosphodiester bridge [1]. Comparison with 2′-deoxyguanosine (dGuo) complexes shows that the stabilities of M(dGuo)²⁺ and M(GpG)⁺ complexes are remarkably similar, indicating minimal macrochelate formation across the dinucleotide [1]. Critically, Mg²⁺ binding is rather weak compared to Ni²⁺ and Cd²⁺ and occurs mainly in an outer-sphere mode, whereas Zn²⁺ binding properties are predicted to resemble those of Ni²⁺ and Cd²⁺ [1]. Circular dichroism studies confirm that transition metal ions—particularly Zn²⁺—favor a syn conformation of guanosine in GpG via coordination at N7 of the 3′-bound position, whereas Mg²⁺ shielding of the phosphate site does not alter the sugar-base torsional angle [2].

metal-nucleotide coordination guanine N7 basicity dinucleoside monophosphate metal binding

5′-Phosphoguanylyl-(3′,5′)-guanosine (pGpG) as a Defined c-di-GMP Degradation Intermediate with Product Inhibitory Activity on EAL-Dependent Phosphodiesterases

In the c-di-GMP signaling pathway of Pseudomonas aeruginosa, EAL-domain phosphodiesterases (PDEs) hydrolyze c-di-GMP to the linear intermediate 5′-phosphoguanylyl-(3′,5′)-guanosine (pGpG), which is subsequently degraded by oligoribonuclease (Orn) [1]. Accumulated pGpG exerts product inhibition on EAL-dependent PDEs including PA2133, PvrR, and purified recombinant RocR, thereby reducing the rate of c-di-GMP degradation in cell lysates and elevating intracellular c-di-GMP levels [1]. This pGpG-dependent inhibition is alleviated by the addition of Orn, confirming a homeostatic feedback role for the dinucleotide intermediate [1]. While GpG itself lacks the 5′-phosphate that defines pGpG's regulatory function, the core 3′→5′ guanylyl-guanosine scaffold is the essential recognition element; 2′→5′ or mixed-base analogs would not serve as authentic intermediates in this pathway.

c-di-GMP signaling bacterial second messenger phosphodiesterase product inhibition

Best Research and Industrial Application Scenarios for Guanylyl-(3′-5′)-guanosine (CAS 3353-33-1) Based on Quantitative Differentiation Evidence


RNase T1 Substrate Specificity Assays and Guanylate Ribonuclease Inhibitor Screening

GpG provides a calibrated intermediate-activity substrate for RNase T1, with its Vmax positioned between the fastest (GpC) and slowest (GpU) GpN substrates [1]. This enables accurate detection of both activators and inhibitors in a single assay format. Critically, researchers must verify that the 3′→5′ linkage isomer is ordered, as the 2′→5′ isomer acts as a specific, non-hydrolysable inhibitor [2]. This application is directly relevant to laboratories characterizing novel microbial ribonucleases, engineering RNase variants with altered substrate specificity, and screening small-molecule modulators of guanylate-specific RNases for anti-infective drug discovery.

Guanine Quadruplex and Self-Assembling Supramolecular Material Research

The strict cation-dependent self-association hierarchy (K⁺ ≫ Na⁺ > Li⁺ > TMA⁺) and defined stoichiometry of 2 GpG per K⁺ [1] make GpG a minimal, chemically tractable building block for studying G-tetrad formation and for constructing guanine-based supramolecular materials. The ribo form (GpG) and its deoxy analog d(GpG)—with Tm values of 22 °C (Na⁺) and 42 °C (K⁺) [2]—provide complementary thermal stability ranges. This scenario is directly supported by the cation-dependent aggregation data and is applicable to development of stimuli-responsive hydrogels, cation-sensing platforms, and DNA/RNA nanotechnology.

NMR Alignment Media for Protein Structure Determination Using d(GpG) Liquid Crystalline Phases

The potassium salt of d(GpG) spontaneously forms a chiral nematic liquid crystalline phase composed of long columns of stacked G-tetrad structures carrying a net negative charge, compatible with detergents commonly used for membrane protein solubilization [1]. The protein alignment induced by d(GpG) is very similar to that of Pf1 bacteriophage but of opposite sign, enabling orthogonal residual dipolar coupling (RDC) measurements for high-resolution structural refinement [1]. The thermal stability of K[d(GpG)] (Tm = 42 °C) [2] ensures robust alignment at ambient and near-physiological temperatures. This application leverages both the self-assembly and thermal stability evidence and is directly relevant to structural biology groups performing NMR-based membrane protein structure determination.

Bacterial c-di-GMP Signaling Pathway Studies and PDE Inhibitor Development

The 5′-phosphorylated derivative pGpG is the authentic intermediate of EAL-domain PDE-catalyzed c-di-GMP degradation and acts as a product inhibitor of PDEs including PA2133, PvrR, and RocR [1]. GpG serves as the obligatory core scaffold for enzymatic or chemical synthesis of pGpG. This application is directly relevant to microbiology laboratories studying biofilm regulation in Pseudomonas aeruginosa and other proteobacteria, as well as to drug discovery programs targeting c-di-GMP signaling for anti-biofilm or anti-virulence therapeutics.

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